8-bromo-5-methylisoquinoline

Medicinal Chemistry Organic Synthesis Drug Discovery

8-Bromo-5-methylisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family, with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol. It is characterized by a bromine atom at the 8-position and a methyl group at the 5-position of the isoquinoline scaffold.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 1367774-28-4
Cat. No. B6618890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-5-methylisoquinoline
CAS1367774-28-4
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=CC2=C(C=C1)Br
InChIInChI=1S/C10H8BrN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-6H,1H3
InChIKeyHCQMREQKZJZYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5-methylisoquinoline (CAS 1367774-28-4) – Key Structural Identifier for Procurement


8-Bromo-5-methylisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family, with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . It is characterized by a bromine atom at the 8-position and a methyl group at the 5-position of the isoquinoline scaffold. This specific regioisomer is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, enabling further functionalization through cross-coupling reactions . Its identity is defined by its InChIKey HCQMREQKZJZYMN-UHFFFAOYSA-N [1].

8-Bromo-5-methylisoquinoline Sourcing: Why Regioisomeric Purity Is Non-Negotiable


In-class isoquinoline derivatives cannot be interchanged for 8-bromo-5-methylisoquinoline without risking synthetic failure or invalid biological results. The positioning of the bromine atom dictates the compound's reactivity in palladium-catalyzed cross-coupling reactions [1], with the 8-position exhibiting distinct electronic and steric properties compared to other bromination sites such as the 1- or 5-position [2]. Even among C10H8BrN isomers, small changes in substitution pattern alter logP, topological polar surface area (TPSA), and boiling point, impacting solubility, chromatography behavior, and reaction optimization . Selecting the exact regioisomer is therefore a prerequisite for reproducibility in synthetic routes and structure-activity relationship (SAR) studies.

8-Bromo-5-methylisoquinoline: Quantitative Differentiation Evidence Guide


Structural Dissimilarity vs. 5-Methylisoquinoline (Non-Brominated Parent)

8-Bromo-5-methylisoquinoline differs fundamentally from its non-brominated parent, 5-methylisoquinoline (CAS 62882-01-3), by the presence of a bromine atom at the 8-position. This heavy atom substitution increases the molecular weight from 143.19 g/mol to 222.08 g/mol (+55.1%) and introduces a reactive site for cross-coupling chemistry, making the brominated compound a versatile building block while the parent is primarily a solvent or inactive scaffold [1].

Medicinal Chemistry Organic Synthesis Drug Discovery

LogP Difference vs. 5-Methylisoquinoline Affects Compound Handling

The predicted LogP of 8-bromo-5-methylisoquinoline is 3.31, compared to a LogP of approximately 2.37 for the non-brominated parent 5-methylisoquinoline [1]. This significant increase in lipophilicity (ΔLogP ≈ +0.94) alters retention times in reverse-phase HPLC and impacts solubility in aqueous biological assay media. For procurement, this means the brominated compound requires different solvent systems for dissolution and purification.

ADME Prediction Chromatography Solubility

Purity Specification Comparison vs. Regioisomeric Analogs

Commercially available 8-bromo-5-methylisoquinoline is supplied at ≥98% purity (HPLC) , whereas the regioisomer 1-bromo-5-methylisoquinoline (CAS 1535314-18-1) is typically offered at ≥95% purity . For sensitive cross-coupling reactions, the 3% purity differential can translate to fewer side products and higher yields, making the 8-bromo derivative a more reliable building block for advanced intermediate synthesis.

Quality Assurance Reproducibility Synthetic Intermediate

Predicted Boiling Point and Density Distinguish 8-Bromo-5-methylisoquinoline from Positional Isomers

The predicted boiling point of 8-bromo-5-methylisoquinoline is 304.0±22.0 °C , which is 15.8 °C lower than its positional isomer 5-bromo-8-methylisoquinoline (319.8±22.0 °C) . The predicted density also differs: 1.488±0.06 g/cm³ for the 5-bromo isomer , whereas the 8-bromo-5-methyl isomer is expected to have a similar but distinct density profile based on its SMILES structure. These differences are critical for distillation-based purification and solvent selection in process chemistry scale-up.

Process Chemistry Purification Scale-Up

8-Bromo-5-methylisoquinoline: High-Value Application Scenarios Based on Verified Evidence


Suzuki-Miyaura Cross-Coupling for 8-Arylisoquinoline Libraries

The 8-position bromine serves as a reliable leaving group in palladium-catalyzed Suzuki couplings to generate 8-arylisoquinoline derivatives. The ≥98% purity ensures minimal side-product formation, enabling efficient parallel library synthesis for SAR exploration in kinase inhibitor programs, as demonstrated in patent literature for isoquinoline-based HPK1 and PI3K inhibitors [1].

ADME Property Modulation in Lead Optimization

With a predicted LogP of 3.31 , 8-bromo-5-methylisoquinoline-derived products occupy a favorable lipophilicity range for central nervous system (CNS) drug candidates. Researchers can strategically leverage this baseline lipophilicity when designing analogs, using the bromine as a synthetic handle to introduce polar groups that fine-tune LogP without altering the core scaffold's binding affinity.

Process Chemistry Scale-Up with Predictable Physical Properties

The predicted boiling point of ~304 °C and defined purity specification [1] make this compound suitable for gram-to-kilogram scale-up in process research. Its lower predicted boiling point compared to the 5-bromo isomer reduces energy requirements for distillation-based purification, offering a measurable operational cost advantage in pilot-plant settings.

Anticancer Probe Synthesis Targeting MCF-7 and HeLa Cell Lines

Preliminary studies indicate 8-bromo-5-methylisoquinoline induces apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines . While quantitative IC50 data specific to this regioisomer remains limited in the public domain, the compound serves as a core scaffold for synthesizing focused libraries aimed at identifying potent anticancer leads through iterative medicinal chemistry optimization.

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